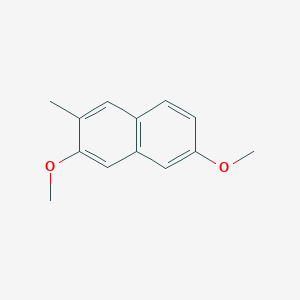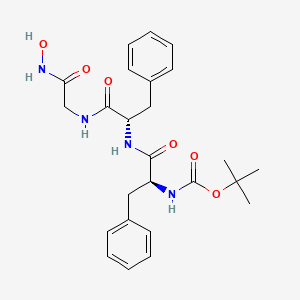
Boc-phe-phe-gly-nhoh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-phe-phe-gly-nhoh: is a peptide derivative composed of four amino acids: Boc (tert-butoxycarbonyl), Phe (phenylalanine), Gly (glycine), and NH2OH (hydroxylamine). Let’s break down its components:
Boc: The Boc group serves as a protecting group for the amino terminus. It shields the amino group during peptide synthesis, preventing unwanted side reactions.
Phe: Phenylalanine is an essential amino acid involved in protein synthesis and various metabolic pathways.
Gly: Glycine is the simplest amino acid, playing a crucial role in protein structure and neurotransmission.
NH2OH: Hydroxylamine is a reagent used in organic synthesis, particularly for converting carbonyl compounds to oximes.
Vorbereitungsmethoden
Synthetic Routes: Boc-phe-phe-gly-nhoh can be synthesized through solid-phase peptide synthesis (SPPS). In this method:
Activation: The Boc-protected amino acids are sequentially coupled onto a solid support (usually resin-bound polystyrene).
Deprotection: The Boc group is selectively removed using acid (e.g., trifluoroacetic acid) to expose the amino group.
Coupling: The next amino acid is added, and the process repeats until the desired sequence is obtained.
Final Deprotection: The N-terminal Boc group is removed, yielding this compound.
Industrial Production: While not commonly produced industrially, this compound can be synthesized on a larger scale using automated peptide synthesizers.
Analyse Chemischer Reaktionen
Boc-phe-phe-gly-nhoh can undergo various reactions:
Hydrolysis: Removal of the Boc group by acid-catalyzed hydrolysis.
Coupling Reactions: Sequential coupling of amino acids during peptide synthesis.
Oxidation/Reduction: Depending on the context, it may participate in redox reactions.
Amide Formation: Formation of amide bonds during peptide assembly.
Major products include Boc-phe-phe-gly-OH (removal of NH2OH) and the fully deprotected peptide (removal of all Boc groups).
Wissenschaftliche Forschungsanwendungen
Boc-phe-phe-gly-nhoh finds applications in:
Peptide Chemistry: As a model compound for studying peptide synthesis and reactivity.
Drug Development: Designing peptidomimetics or bioactive peptides.
Neuroscience: Investigating neurotransmitter analogs.
Proteomics: Identifying protein-protein interactions.
Wirkmechanismus
The exact mechanism of Boc-phe-phe-gly-nhoh’s effects depends on its context. It could act as a substrate, inhibitor, or modulator of specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include Boc-phe-gly-OH (lacking the second phenylalanine) and Boc-Gly-Phe-Phe-OMe (with an additional methoxy group). Boc-phe-phe-gly-nhoh’s unique structure sets it apart from these analogs .
Eigenschaften
CAS-Nummer |
97207-35-7 |
|---|---|
Molekularformel |
C25H32N4O6 |
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[2-(hydroxyamino)-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C25H32N4O6/c1-25(2,3)35-24(33)28-20(15-18-12-8-5-9-13-18)23(32)27-19(14-17-10-6-4-7-11-17)22(31)26-16-21(30)29-34/h4-13,19-20,34H,14-16H2,1-3H3,(H,26,31)(H,27,32)(H,28,33)(H,29,30)/t19-,20-/m0/s1 |
InChI-Schlüssel |
OURDFPXUSNAUQM-PMACEKPBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)NO |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14330645.png)
![Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14330648.png)
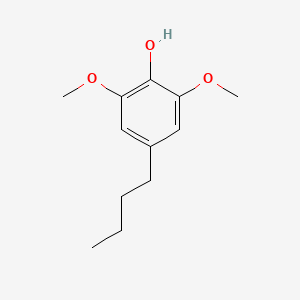
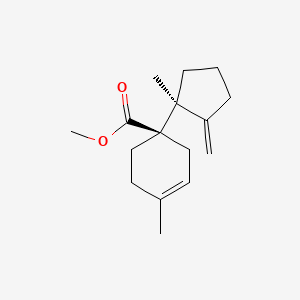

![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol](/img/structure/B14330663.png)

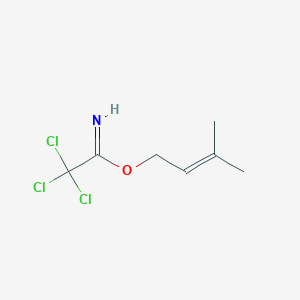

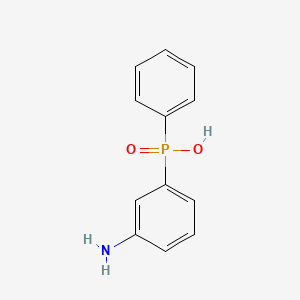


![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/structure/B14330704.png)
